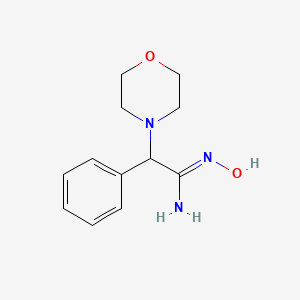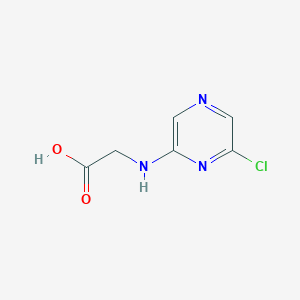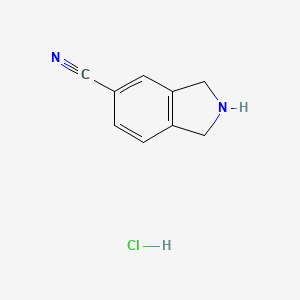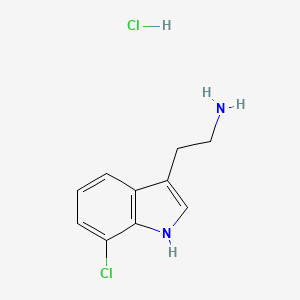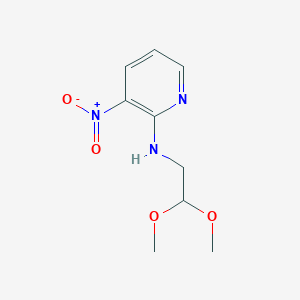![molecular formula C13H21ClN2O2 B1423646 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride CAS No. 1303968-17-3](/img/structure/B1423646.png)
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride is an organic compound belonging to the class of piperazines, characterized by a phenyl ring attached to a piperazine ring through an ethoxy bridge. It is primarily studied for its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride generally involves multi-step organic reactions:
Starting Materials: : The initial reactants include 2-(2-Methoxy-ethoxy)-phenylamine and piperazine.
Reaction Steps: : The synthesis typically progresses through a series of nucleophilic substitution and amination reactions.
Conditions: : The reactions often occur under controlled temperature and pH, using solvents like ethanol or dichloromethane to facilitate the process.
Industrial Production Methods
For industrial-scale production, the methods are scaled up with attention to maintaining reaction efficiency and purity. Continuous flow processes or batch reactors may be employed to handle large volumes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can be oxidized to form corresponding oxides, often employing agents like potassium permanganate.
Reduction: : Reduction reactions usually use hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: : Undergoes nucleophilic substitution reactions, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: : Hydrogen gas or sodium borohydride under catalytic conditions.
Substitution: : Halogenated agents like chlorides or bromides in aprotic solvents.
Major Products
Oxidation: : Phenol derivatives.
Reduction: : Alkyl or amine derivatives.
Substitution: : Varied organic functional groups based on the substituent introduced.
Applications De Recherche Scientifique
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride finds applications across multiple scientific fields:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In studies related to neurotransmitter functions and receptor binding.
Industry: : Applied in creating specialized polymers and materials.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets like receptors in the central nervous system. It modulates receptor activity by mimicking or inhibiting natural ligands, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Unique Properties
Compared to other piperazine derivatives, 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride stands out for its specific ethoxy bridge, which can significantly alter its pharmacokinetic and pharmacodynamic properties.
Similar Compounds
1-Phenylpiperazine: : Known for its role in psychoactive drug development.
2-(2-Ethoxyethoxy)benzene: : A compound with similar ether bridges affecting its chemical reactivity.
The unique combination of a methoxy-ethoxy phenyl group and piperazine ring makes this compound an interesting subject for ongoing research in various scientific disciplines.
There you have it: an in-depth look into the fascinating world of this compound. Intrigued? What do you think about diving deeper into its applications in medicine next?
Propriétés
Numéro CAS |
1303968-17-3 |
|---|---|
Formule moléculaire |
C13H21ClN2O2 |
Poids moléculaire |
272.77 g/mol |
Nom IUPAC |
1-[2-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-16-10-11-17-13-5-3-2-4-12(13)15-8-6-14-7-9-15;/h2-5,14H,6-11H2,1H3;1H |
Clé InChI |
AGYZNQHWDMFHBC-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1N2CCNCC2.Cl.Cl |
SMILES canonique |
COCCOC1=CC=CC=C1N2CCNCC2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1423566.png)
![4-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1423568.png)
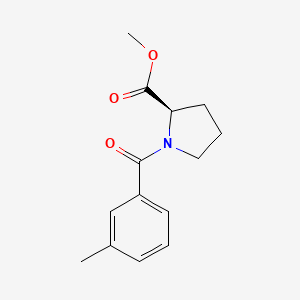
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
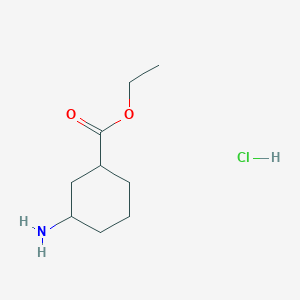
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

![N'-[1-Amino-2-(4-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423577.png)
